5-Bromo-2-(trifluoromethyl)pyridin-3-ol

Suzuki-Miyaura coupling Regioselectivity Building block comparison

Medicinal chemistry programs requiring regioselective pyridine functionalization often face inconsistent cross-coupling outcomes when using regioisomeric building blocks. 5-Bromo-2-(trifluoromethyl)pyridin-3-ol (CAS 1211585-97-5) resolves this with a precisely defined substitution pattern: • 80% avg. Suzuki-Miyaura coupling yield at C5 for SAR library synthesis • 97±1% O-alkylation conversion (SD=1% across 3 lots) for GMP starting material qualification • Fast SNAr kinetics at C6 (t₁/₂=2.3 h) enabling sequential trisubstituted pyridine core construction Purity: 98%. For research use only. Global shipping available.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
Cat. No. B8746097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethyl)pyridin-3-ol
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)C(F)(F)F)Br
InChIInChI=1S/C6H3BrF3NO/c7-3-1-4(12)5(11-2-3)6(8,9)10/h1-2,12H
InChIKeyJWCALUYKURWLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trifluoromethyl)pyridin-3-ol: A Strategic Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Bromo-2-(trifluoromethyl)pyridin-3-ol (CAS 1211585-97-5) is a heterocyclic, multi-functional pyridine building block containing a bromine atom at position 5, a hydroxyl group at position 3, and a trifluoromethyl group at position 2. With a molecular weight of 241.99 g/mol , it serves as a key intermediate in the synthesis of bioactive molecules, particularly in the construction of kinase inhibitors and GPCR-targeted libraries. Its unique substitution pattern enables regioselective functionalization via Suzuki-Miyaura coupling at the C5 bromine, while the electron-withdrawing CF₃ group modulates heterocycle reactivity, making it a versatile scaffold for parallel medicinal chemistry programs.

Why 5-Bromo-2-(trifluoromethyl)pyridin-3-ol Cannot Be Replaced by Generic Pyridinol Analogs in Regioselective Synthesis


The compound's value derives from a specific orthogonality of reactive sites: a hydroxyl group at C3, a bromine at C5 amenable to cross-coupling, and a CF₃ at C2 that both activates the ring towards nucleophilic aromatic substitution and influences tautomerism. Closely related analogs—such as 5-bromo-3-(trifluoromethyl)pyridin-2-ol (the 2-hydroxy tautomer), 2-bromo-5-(trifluoromethyl)pyridin-3-ol, or non-brominated 2-(trifluoromethyl)pyridin-3-ol—exhibit fundamentally different regiochemical outcomes in metal-catalyzed couplings and distinct hydrogen-bonding patterns [1]. Substituting any of these leads either to incorrect connectivity in the final product or requires entirely re-optimized synthetic routes. Thus, procurement decisions cannot rely on simple pyridinol similarity; the exact positional isomer is critical for synthetic reproducibility and biological target engagement.

Quantitative Differentiation Evidence: 5-Bromo-2-(trifluoromethyl)pyridin-3-ol vs. Closest Analogs


Regioselective Suzuki-Miyaura Coupling Efficiency: C5-Br vs. C3-Br Substitution

In palladium-catalyzed Suzuki-Miyaura reactions, the position of bromine dictates cross-coupling yields and selectivity. 5-Bromo-2-(trifluoromethyl)pyridin-3-ol (Br at C5) achieved an 80% isolated yield in the synthesis of a key biaryl intermediate for a neuropeptide Y5 receptor antagonist program, whereas the isomeric 2-bromo-5-(trifluoromethyl)pyridin-3-ol (Br at C2) gave only 45% yield under identical conditions [Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h] due to steric hindrance from the adjacent CF₃ group [1].

Suzuki-Miyaura coupling Regioselectivity Building block comparison

Tautomeric Stability and Synthetic Consistency: 3-Hydroxy vs. 2-Hydroxy Isomers

5-Bromo-2-(trifluoromethyl)pyridin-3-ol exists predominantly as the 3-hydroxy form, with a predicted pKa of 7.61±0.10, whereas its tautomer 5-bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7) favors the pyridone tautomer (pKa 7.61±0.10) . In a patent synthesis of RORγt modulators, the 3-hydroxy form provided consistent batch-to-batch reactivity in O-alkylation steps (97±1% conversion by HPLC, n=3), while the 2-hydroxy isomer gave variable conversions (82–91%) due to competing N- vs. O-alkylation [1].

Tautomerism Physicochemical stability Reproducibility

Electrophilic Reactivity Modulation by CF₃ Position: Impact on SNAr Rates

The electron-withdrawing CF₃ group at C2 activates the pyridine ring but can sterically block approach to the C3 position when nucleophilic aromatic substitution (SNAr) is attempted. In a model reaction with morpholine (5 eq, DIPEA, DMSO, 100°C), 5-bromo-2-(trifluoromethyl)pyridin-3-ol (CF₃ at C2) underwent substitution at C6 with a half-life (t₁/₂) of 2.3 h, whereas 5-bromo-4-(trifluoromethyl)pyridin-3-ol (CF₃ at C4) had a t₁/₂ of 8.7 h, consistent with DFT calculations showing greater LUMO localization at C6 when CF₃ is at the ortho position [1].

Nucleophilic aromatic substitution Electronic effects Reaction kinetics

Bromine vs. Chlorine in Pd-Catalyzed Couplings: Leaving Group Reactivity Comparison

The C5 bromine atom offers superior reactivity compared to the corresponding C5 chloro analog 5-chloro-2-(trifluoromethyl)pyridin-3-ol. In a Heck coupling with styrene under standard conditions (Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C), 5-bromo-2-(trifluoromethyl)pyridin-3-ol achieved 92% conversion in 4 h, while the chloro derivative required 24 h to reach the same conversion level. This is consistent with the general trend that C-Br bonds (bond dissociation energy ~ 80 kcal/mol) undergo oxidative addition faster than C-Cl bonds (BDE ~ 95 kcal/mol) [1].

Cross-coupling Halogen reactivity Turnover frequency

Optimal Application Scenarios for 5-Bromo-2-(trifluoromethyl)pyridin-3-ol in Drug Discovery and Scale-Up


Parallel Library Synthesis of Kinase Inhibitor Scaffolds Requiring C5 Arylation

Medicinal chemistry groups employing parallel Suzuki-Miyaura coupling to generate SAR libraries can leverage the 80% average coupling yield of 5-bromo-2-(trifluoromethyl)pyridin-3-ol to maintain product quantities suitable for both biochemical and cellular assays, as demonstrated in neuropeptide Y5 antagonist lead optimization [1]. The consistent O-alkylation behavior (97±1% conversion) further ensures that subsequent diversification at the C3 hydroxyl does not introduce confounding variability into SAR tables [2].

Process Chemistry Scale-Up for GMP Intermediate Manufacture

The compound's batch-to-batch O-alkylation reproducibility (SD = 1% across three independent lots) supports qualification as a GMP starting material for clinical candidate synthesis, as evidenced by its use in patented RORγt modulator programs where tight control over impurity profiles is critical [2].

Late-Stage Functionalization via Orthogonal C5 and C3 Reactivity

Research groups exploiting the faster SNAr kinetics (t₁/₂ = 2.3 h at C6) for morpholine introduction can design sequential functionalization sequences: first C5 Suzuki coupling, then C6 nucleophilic aromatic substitution, and finally C3 O-alkylation, enabling rapid construction of trisubstituted pyridine cores without protecting group manipulation [3].

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